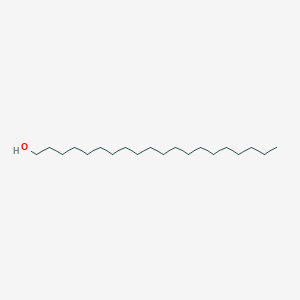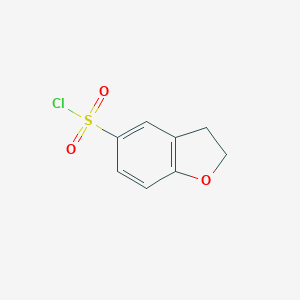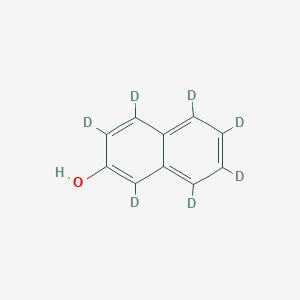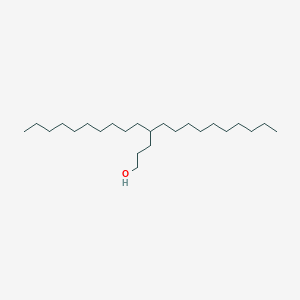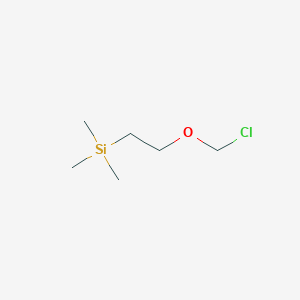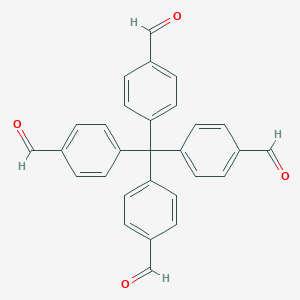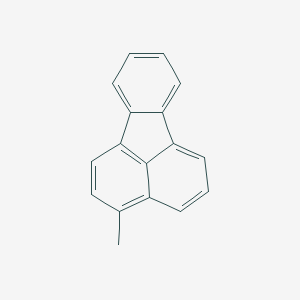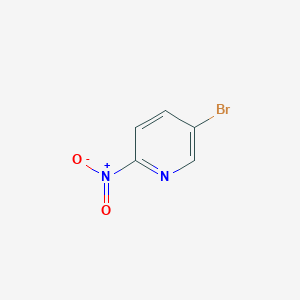![molecular formula C7H15FN2 B047772 [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine CAS No. 125032-78-2](/img/structure/B47772.png)
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a chemical compound that features a fluorinated pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Related compounds have been found to interact withDipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
If it indeed targets Dipeptidyl peptidase 4 like its related compounds, it may inhibit this enzyme, affecting the breakdown of incretin hormones and thereby influencing glucose metabolism .
Biochemical Pathways
If it acts on dipeptidyl peptidase 4, it could impact theincretin system , which regulates insulin secretion in response to meals .
Result of Action
If it acts similarly to related compounds, it could potentially influence glucose metabolism at the cellular level, impacting insulin secretion and blood glucose levels .
Preparation Methods
The synthesis of 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Fluorination: The introduction of the fluorine atom into the pyrrolidine ring is a critical step. This can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Dimethylation: The final step involves the introduction of the N,N-dimethylmethanamine group. This can be achieved through reductive amination or other suitable methods.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Biological Studies: Researchers can use this compound to study the effects of fluorinated pyrrolidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be utilized in the synthesis of other valuable chemicals and materials, serving as an intermediate in various industrial processes.
Comparison with Similar Compounds
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound without the fluorine atom. The presence of fluorine in 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can significantly alter its chemical and biological properties.
N-methylpyrrolidine: Another derivative with a different substitution pattern. The dimethylmethanamine group in 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine provides additional functionalization that can impact its reactivity and applications.
Fluorinated Pyrrolidines: Other fluorinated pyrrolidine derivatives can be compared to understand the effects of different substitution patterns on the compound’s properties.
Properties
IUPAC Name |
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAKILOESIMZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNC1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
